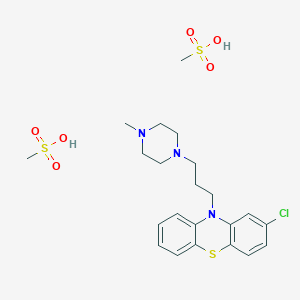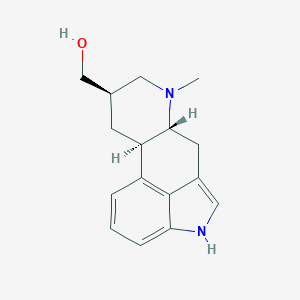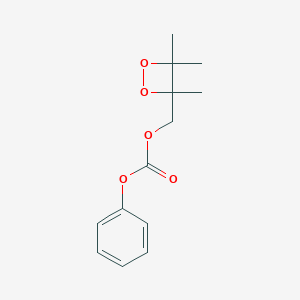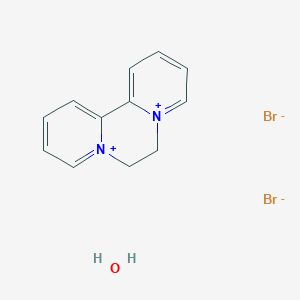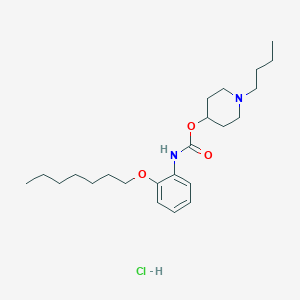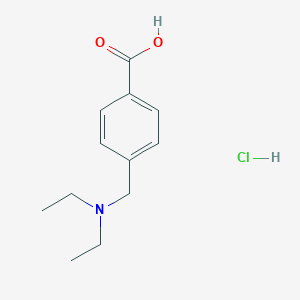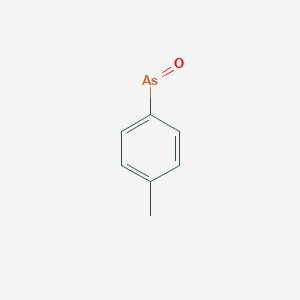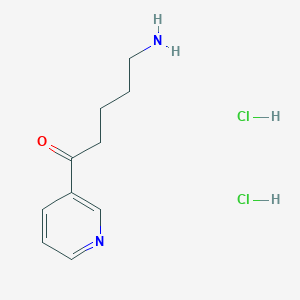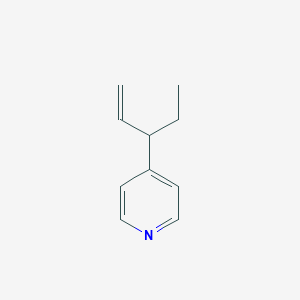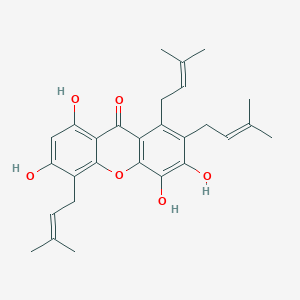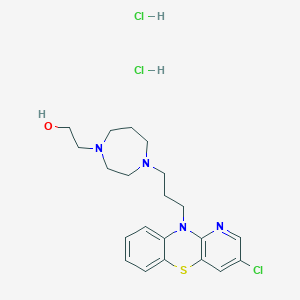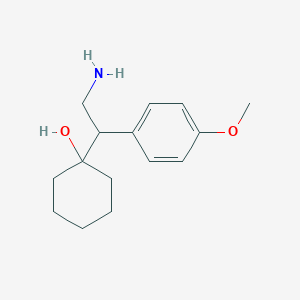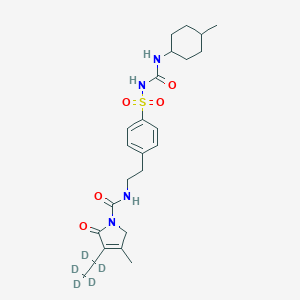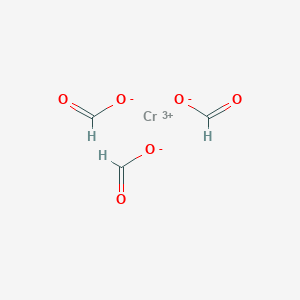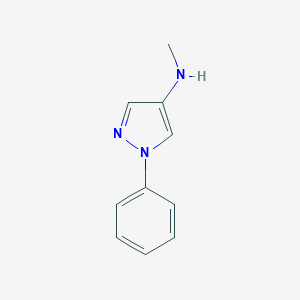
Pyrazole, 4-(methylamino)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 4-(methylamino)-1-phenyl-, commonly known as MAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Mecanismo De Acción
The mechanism of action of MAP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
MAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make MAP a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MAP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are many potential future directions for research on MAP. One area of interest is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MAP and its potential effects on the body. Other potential applications for MAP include its use in the development of new drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, MAP is a promising compound for scientific research due to its potential therapeutic uses and its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
MAP can be synthesized through a variety of methods, including the reaction of 4-phenylpyrazole with formaldehyde and methylamine. Another method involves the reaction of 4-phenyl-1,2,3-triazole with methylamine and formaldehyde. Both of these methods have been used to produce high yields of MAP in laboratory settings.
Aplicaciones Científicas De Investigación
MAP has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that MAP has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
Número CAS |
19730-17-7 |
|---|---|
Nombre del producto |
Pyrazole, 4-(methylamino)-1-phenyl- |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |
Clave InChI |
AJBBVANCWVOOQZ-UHFFFAOYSA-N |
SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canónico |
CNC1=CN(N=C1)C2=CC=CC=C2 |
Otros números CAS |
19730-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



